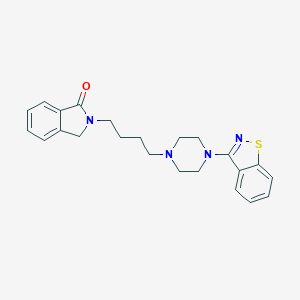

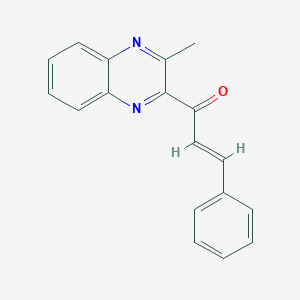

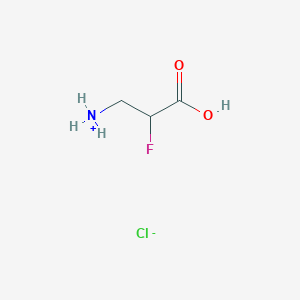

![molecular formula C13H16N2O B129328 (S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane CAS No. 144282-41-7](/img/structure/B129328.png)

(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane, commonly known as Azaspiroheptane or AZP, is a novel spirocyclic compound with a wide range of potential applications in the field of medicinal and biological chemistry. AZP has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins, as well as its potential use as an anti-inflammatory agent. In

Scientific Research Applications

1. Bioisostere for Benzene Derivatives

The spiro[2.4]heptane core has been identified as a potential bioisostere for benzene derivatives. This application is significant in drug design, where the non-coplanar exit vectors of spiro[2.4]heptane can mimic the mono-, meta-, and para-substituted benzene rings in drugs . This could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

2. Anticancer Drug Design

Incorporating the spiro[2.4]heptane scaffold into anticancer drugs like sonidegib and vorinostat, in place of traditional aromatic rings, has shown promise. This modification could potentially enhance the drug’s potency and selectivity, offering a new avenue for cancer treatment research .

3. Anesthetic Agents

The compound’s structure allows it to serve as a saturated benzene bioisostere, which can be used in the design of anesthetic agents. Replacing the para-benzene ring in drugs such as benzocaine with spiro[2.4]heptane could lead to new anesthetics with potentially fewer side effects .

4. Enhanced Physicochemical Properties

The unique 3D shape of the spiro[2.4]heptane scaffold can improve the physicochemical properties of compounds, such as solubility and stability. This is crucial for the development of drugs that require specific pharmacokinetic characteristics .

5. Graphene Exfoliation

While not directly related to the compound , spiro[2.4]heptane derivatives have been explored in the context of graphene exfoliation. This process is essential for the production of graphene, a material with numerous applications in electronics and materials science .

6. Molecular Weight Reference

Compounds with the spiro[2.4]heptane structure can serve as reference points for molecular weight in various chemical analyses. This application is important in the standardization of analytical methods across different laboratories .

properties

IUPAC Name |

(7S)-7-amino-5-benzyl-5-azaspiro[2.4]heptan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-11-9-15(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEHAUPMESDYCV-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C(CN(C2=O)CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12[C@@H](CN(C2=O)CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465438 |

Source

|

| Record name | (7S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane | |

CAS RN |

144282-41-7 |

Source

|

| Record name | (7S)-7-Amino-5-(phenylmethyl)-5-azaspiro[2.4]heptan-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144282-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

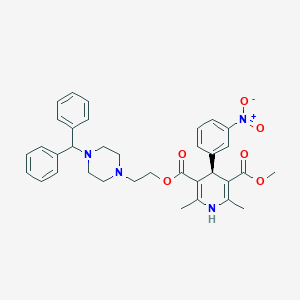

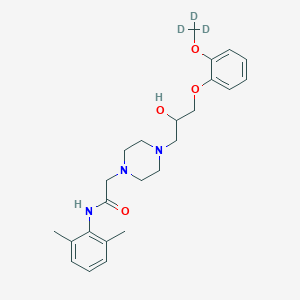

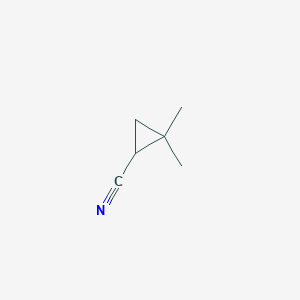

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)

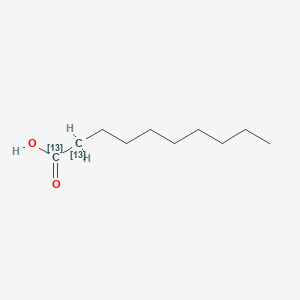

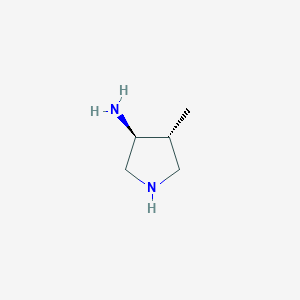

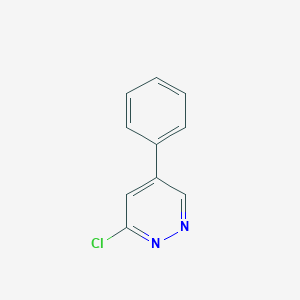

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)

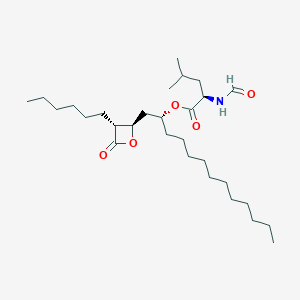

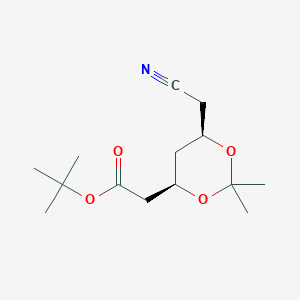

![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)